molecular formula C12H18F3N3O B4363201 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide CAS No. 7169-22-4

2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide

Cat. No.: B4363201
CAS No.: 7169-22-4
M. Wt: 277.29 g/mol
InChI Key: DZIFXLOAMYJHSQ-UHFFFAOYSA-N
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Description

2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide is an organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring

Properties

IUPAC Name

2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O/c1-7(2)16-11(19)8(3)6-18-9(4)5-10(17-18)12(13,14)15/h5,7-8H,6H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIFXLOAMYJHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412616
Record name 2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-22-4
Record name 2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide typically involves multi-step organic reactionsThe isopropyl and methyl groups are then added through alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-yl)ethyl]amino}propanamide
  • N-isopropyl-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanamide

Uniqueness

2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Biological Activity

The compound 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₁F₃N₂O
  • Molecular Weight : 236.19 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their anti-inflammatory , anticancer , and antimicrobial properties. The specific compound in focus has shown promising results in several studies:

Anticancer Activity

Research has demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. Notably, compounds similar to this compound exhibited significant cytotoxic effects against:

  • MCF7 (breast cancer) : GI50 = 3.79 µM
  • A549 (lung cancer) : IC50 = 26 µM
    These values indicate the concentration required to inhibit cell growth by 50% and reflect the compound's potential as an anticancer agent .

The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some pyrazole derivatives have been reported to inhibit:

  • Aurora-A kinase : IC50 = 0.067 µM
    This kinase plays a critical role in cell division, and its inhibition can lead to cancer cell apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. The presence of trifluoromethyl groups has been associated with enhanced potency against various cancer cell lines. The following table summarizes key findings related to structural modifications and their effects on biological activity:

Compound StructureActivityIC50 (µM)Target
2-Methyl Pyrazole DerivativeAnticancer3.79MCF7
Trifluoromethyl Substituted PyrazoleAnticancer26A549
Aurora-A Kinase InhibitorAnticancer0.067Aurora-A

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including the compound :

  • Study on Pyrazole Anticancer Agents : This study evaluated a series of pyrazole compounds for their cytotoxicity against various cancer cell lines, demonstrating that modifications such as trifluoromethyl substitutions significantly enhance anticancer activity .
  • Mechanistic Studies : Research has shown that certain pyrazole derivatives induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins, highlighting their potential as therapeutic agents .
  • In Vivo Studies : Preliminary animal studies indicated that pyrazole derivatives could reduce tumor size significantly when administered at specific dosages, providing a basis for further clinical investigations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide
Reactant of Route 2
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2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide

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